(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Peptide Conformation Stereochemistry NMR Spectroscopy

Researchers requiring site-specific cis-3-hydroxyproline incorporation face trans-isomer epimerization and degradation. (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid (cis-3-hydroxy-D-proline) eliminates this risk. • Defined Ktrans/cis = 3.5 for predictable amide bond geometry control • Aqueous solubility 3370 mg/mL - over 67× higher than trans-isomer • Patent-validated starting material for Boc-cis-3-hydroxy-D-proline • Stable under hydrolytic conditions; reliable analytical reference standard

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 118492-86-7
Cat. No. B174381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid
CAS118492-86-7
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1CNC(C1O)C(=O)O
InChIInChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1
InChIKeyBJBUEDPLEOHJGE-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Hydroxy-D-proline Chiral Building Block


(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, systematically designated as cis-3-hydroxy-D-proline, is a chiral, non-proteinogenic amino acid derivative featuring a hydroxylated pyrrolidine ring [1]. It is characterized by its specific (2R,3S) stereochemistry, which corresponds to the cis configuration at the 3-position relative to the carboxyl group [2]. This compound serves as a versatile chiral building block in organic synthesis and medicinal chemistry, offering distinct conformational properties compared to its trans- and enantiomeric analogs [3]. It exists as a zwitterion and is recognized as a metabolite in both bacterial and human systems [4].

Irreplaceability of cis-3-Hydroxy-D-proline


Generic substitution with other proline or hydroxyproline analogs is not viable due to fundamental differences in stereochemical configuration and the resulting physicochemical and conformational properties. The (2R,3S) stereochemistry defines its cis-configuration, which imposes a distinct pyrrolidine ring pucker and amide bond geometry compared to the trans-isomers, such as (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid (trans-3-hydroxy-L-proline) [1]. Studies on dipeptide models have quantitatively demonstrated that the position of hydroxylation (C-3 vs. C-4) and the stereochemistry (cis vs. trans) significantly alter the thermodynamics of cis-trans isomerization about the prolyl amide bond, a key determinant of peptide secondary structure and biological activity [2]. Furthermore, during common hydrolytic processes, trans-3-hydroxyproline is prone to epimerization into the cis-form and significant degradation, highlighting the instability of the trans analog under certain conditions and the unique stability profile of the cis isomer [3].

cis-3-Hydroxy-D-proline Comparative Evidence


Prolyl Amide Bond Isomerization: cis vs. trans

The (2R,3S) stereochemistry (cis-3-hydroxyproline) uniquely influences the thermodynamics of the critical prolyl amide bond isomerization. In a controlled NMR study of dipeptides (Ac-Phe-Pro*-NHMe), the equilibrium constant (K_trans/cis) for the central amide bond was measured. The cis-3-hydroxyproline (3-hyp) residue exhibited a quantifiably different conformational preference compared to the trans-3-hydroxyproline (3-Hyp) residue [1].

Peptide Conformation Stereochemistry NMR Spectroscopy cis-trans Isomerization

Hydrolysis Stability: cis vs. trans

The cis-isomer (target compound) exhibits greater stability during chemical hydrolysis compared to the trans-isomer. A study by Bellon et al. (1984) developed a method to quantify hydroxyproline isomers after collagen hydrolysis and found that trans-3-hydroxy-L-proline undergoes both epimerization to the cis-form and significant degradation under standard acid hydrolysis conditions (6N HCl) [1].

Stability Studies Hydrolysis Epimerization Analytical Chemistry

Chiral Intermediate in Drug Synthesis

The defined (2R,3S) stereochemistry of this compound is explicitly required for the synthesis of specific pharmaceutical intermediates, demonstrating a clear preference over racemic mixtures or other stereoisomers. A patent (WO2011/79076 A1) from Array BioPharma details the use of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid as the starting material for the synthesis of BOC-protected cis-3-hydroxy-D-proline, a key chiral building block [1].

Medicinal Chemistry Process Chemistry Chiral Synthesis Patent Analysis

Aqueous Solubility Advantage

The (2R,3S)-stereoisomer possesses distinct physicochemical properties that differ from its isomers, impacting its behavior in solution and biological systems. Calculated properties for (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid include an extremely high water solubility (3370 mg/mL) and a consensus Log P (cLogP) of -1.64 . In contrast, its trans-3-hydroxy-L-proline isomer has a reported solubility of 50 mg/mL and a predicted Log P of -1.1 [1].

Physicochemical Properties Solubility Lipophilicity Formulation

cis-3-Hydroxy-D-proline Applications


Conformationally Constrained Peptide Design

The compound is the ideal choice for introducing a specific cis-3-hydroxyproline motif into peptide chains. Its distinct K_trans/cis value of 3.5, compared to 3.1 for the trans-isomer, allows researchers to fine-tune the cis-trans amide bond equilibrium and thus control the secondary structure of the resulting peptide [1]. This is essential for creating peptidomimetics with enhanced stability and target selectivity for studying protein-protein interactions or developing novel therapeutics.

Chiral Pharmaceutical Intermediates

As validated by patent literature, this specific stereoisomer is a mandated starting material for the synthesis of advanced intermediates, such as Boc-cis-3-hydroxy-D-proline, used in proprietary drug discovery programs [2]. Its procurement is non-negotiable for replicating these patented synthetic routes and achieving the correct stereochemistry in the final active pharmaceutical ingredient (API).

Analytical Standard for Collagen Studies

Given its known stability and distinct chromatographic profile compared to trans-3-hydroxyproline, which is prone to degradation and epimerization under hydrolytic conditions [3], this compound serves as a superior and reliable analytical standard. It is particularly useful for accurately quantifying cis-hydroxyproline content in hydrolysates of complex biological matrices like collagen, where trans-isomers may undergo chemical conversion.

Water-Soluble Probes and Conjugates

With an exceptionally high calculated water solubility of 3370 mg/mL, which is over 67 times greater than its trans-3-hydroxyproline counterpart , this compound is uniquely suited for applications requiring aqueous reaction conditions or for developing molecular probes and drug conjugates that must remain highly soluble in biological fluids, thus avoiding aggregation and precipitation issues.

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